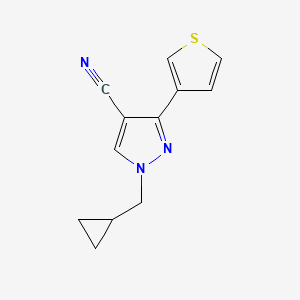

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile

Description

1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative featuring a cyclopropylmethyl group at the 1-position and a thiophen-3-yl substituent at the 3-position. Pyrazole-carbonitrile scaffolds are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds and modulating electronic properties.

Properties

IUPAC Name |

1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c13-5-11-7-15(6-9-1-2-9)14-12(11)10-3-4-16-8-10/h3-4,7-9H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXDUBPABHNTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C3=CSC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is a novel compound within the pyrazole family, which has garnered interest due to its potential biological activities. This article delves into the various biological activities associated with this compound, supported by data tables and relevant research findings.

The compound's molecular formula is with a molecular weight of approximately 229.30 g/mol. The structure includes a cyclopropylmethyl group, a thiophene ring, and a pyrazole moiety, contributing to its diverse biological activities.

Antiviral Activity

Research has indicated that pyrazole derivatives exhibit antiviral properties. For instance, related compounds have shown significant inhibition against the tobacco mosaic virus (TMV) and other viral pathogens. A study demonstrated that certain pyrazole derivatives possess effective antiviral activity, suggesting that this compound may also exhibit similar properties due to its structural similarities with known antiviral agents .

Insecticidal Activity

Insecticidal properties have been observed in various pyrazole derivatives. A study reported that certain compounds demonstrated lethal activity against pests such as Mythimna separata (army worm) and Culex pipiens pallens (mosquito larvae). Specifically, compounds in the same class exhibited up to 70% lethality at specific concentrations . This suggests that this compound could be explored for its potential as an insecticide.

Antifungal Activity

While many pyrazole derivatives have shown limited antifungal activity, some have demonstrated moderate effectiveness against specific fungal strains. For example, compounds similar to this compound could potentially inhibit the growth of fungi like Phoma asparagi and Rhizoctonia solani, although results vary significantly among different derivatives .

Synthesis and Evaluation

A series of studies have synthesized various pyrazole derivatives, including those similar to this compound. The biological activities were evaluated using standard bioassays. The following table summarizes key findings from relevant studies:

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- 1-Position Substituents: Cyclopropylmethyl: Enhances rigidity and lipophilicity compared to isopropyl or benzyl groups. The cyclopropane ring’s angle strain may influence conformational stability in biological systems . Benzyl derivatives (e.g., ) exhibit higher molecular weights (326.35 vs. 256.32 for the target).

- 4-Phenyltriazol-1-yl: Triazole rings (e.g., ) introduce hydrogen-bonding capability and polarity, which may improve aqueous solubility but reduce metabolic stability.

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole core is typically synthesized via the cyclocondensation of hydrazine derivatives with β-diketones or β-ketonitriles. This approach is well-established for constructing substituted pyrazoles with various functional groups.

- Typical Reaction: Hydrazine reacts with a 1,3-diketone or equivalent precursor to form the pyrazole ring.

- Conditions: Often conducted under reflux in ethanol or other suitable solvents, sometimes with acid or base catalysis to facilitate cyclization.

Alkylation to Add Cyclopropylmethyl Group

The cyclopropylmethyl substituent at the N1 position is introduced via N-alkylation of the pyrazole nitrogen.

- Reagents: Cyclopropylmethyl halides (e.g., bromide or chloride) serve as alkylating agents.

- Conditions: Alkylation is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in solvents like DMF or acetonitrile.

- Temperature: Mild heating (room temperature to 60°C) is common to promote reaction without side reactions.

Installation of the Carbonitrile Group

The nitrile group at the C4 position can be introduced by using β-ketonitriles as starting materials in the pyrazole ring formation or by subsequent functional group transformations.

- Method: Starting from β-ketonitriles allows direct incorporation of the nitrile during pyrazole cyclization.

- Alternative: Sandmeyer-type reactions or cyanation of halogenated pyrazole intermediates can also be employed, although these are less common for this specific compound.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + β-ketonitrile derivative, reflux in ethanol | Formation of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile intermediate |

| 2 | N-Alkylation | Cyclopropylmethyl bromide, K2CO3, DMF, 50°C | Introduction of cyclopropylmethyl group at N1 |

| 3 | Purification | Flash chromatography (cyclohexane/ethyl acetate gradient) | Isolation of pure 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile |

Reaction Conditions and Optimization

- Temperature: Typically between 50–100°C for ring formation and alkylation steps.

- Catalysts: Copper catalysts may be used in azide-alkyne cycloaddition steps if applicable; palladium catalysts are standard for cross-coupling.

- Solvents: Polar aprotic solvents like THF, DMF, or mixtures with water improve solubility and reaction rates.

- Purification: Flash chromatography with cyclohexane/ethyl acetate gradients achieves high purity (>95%).

Analytical Techniques for Structural Confirmation

- NMR Spectroscopy: ^1H and ^13C NMR confirm substituent positions; nitrile carbon typically resonates near δ ~112 ppm in DMSO-d6.

- IR Spectroscopy: Characteristic sharp nitrile stretch near 2240 cm⁻¹ confirms the presence of the -CN group.

- Mass Spectrometry: High-resolution EI-MS or LC-MS validates molecular weight and purity.

- Chromatography: LC-MS monitors reaction progress and identifies byproducts.

Research Findings and Industrial Considerations

- Multi-step synthesis requires optimization of each step to maximize overall yield.

- Industrial production may employ continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.

- Ultrasonic irradiation and Lewis acid catalysts like InCl3 have been successfully used in related pyrazole syntheses to shorten reaction times and improve yields, suggesting potential for adaptation in this compound’s synthesis.

- Green solvents (e.g., 50% ethanol-water mixtures) and mild conditions (40°C) under ultrasound have shown excellent yields in related pyrazole derivatives, indicating a promising avenue for sustainable synthesis.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|

| Pyrazole ring formation | Cyclocondensation | Hydrazine + β-ketonitrile derivatives | Reflux in ethanol, 50–100°C | Good yields; nitrile introduced here |

| Thiophene ring introduction | Suzuki-Miyaura cross-coupling | Thiophen-3-ylboronic acid, Pd catalyst | THF/DMF, inert atmosphere | High regioselectivity and yield |

| N-Alkylation | Alkylation of pyrazole nitrogen | Cyclopropylmethyl bromide, base | DMF, 40–60°C | Efficient, mild conditions |

| Purification | Flash chromatography | Cyclohexane/ethyl acetate gradient | Ambient temperature | >95% purity |

Q & A

Q. What are optimized synthetic routes for 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile?

Methodological Answer: The synthesis of pyrazole-4-carbonitrile derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation . For analogs with thiophenyl substituents, a multi-step approach is recommended:

- Step 1: Prepare the pyrazole core via cyclocondensation of hydrazines with β-ketonitriles.

- Step 2: Introduce the cyclopropylmethyl group using alkylation conditions (e.g., NaH/DMF, 0–25°C) .

- Step 3: Functionalize the 3-position via Suzuki-Miyaura coupling with thiophen-3-ylboronic acid. Yields >80% are achievable with optimized stoichiometry and solvent systems (e.g., THF/H₂O 1:1 at 50°C for 16 hours) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR: Assign tautomeric forms and confirm substituent positions. For example, cyclopropylmethyl protons resonate as a septet (δ ~4.5 ppm, J = 6.6 Hz) .

- HRMS: Validate molecular ion peaks (e.g., [M]⁺ at m/z 278.1274 with <0.3 ppm error) .

- IR: Confirm nitrile (ν ~2230 cm⁻¹) and thiophene (ν ~690–760 cm⁻¹) groups .

- XRD: Resolve crystal packing and intermolecular interactions for stability studies .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group .

- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal: Neutralize with 10% NaHCO₃ before incineration .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antibacterial vs. no activity) be resolved?

Methodological Answer: Contradictions often arise from assay conditions. To address this:

- Dose-Response Curves: Test a wide concentration range (e.g., 0.1–100 µM) to identify EC₅₀/IC₅₀ values .

- Assay Replicates: Use ≥3 biological replicates with standardized bacterial strains (e.g., S. aureus ATCC 25923) .

- Membrane Permeability: Compare MIC values with logP (calculated via HPLC) to assess bioavailability discrepancies .

Q. What strategies improve regioselectivity in pyrazole functionalization?

Methodological Answer: Regioselectivity is influenced by:

- Steric Effects: Bulky substituents (e.g., cyclopropylmethyl) favor functionalization at the less hindered 5-position .

- Catalytic Systems: Cu(I) catalysts in CuAAC enhance triazole formation at the 3-position (90% yield vs. 66% without optimization) .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) promote nucleophilic substitution at electron-deficient carbons .

Q. How can computational modeling guide SAR studies for this compound?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina or BIOVIA to predict binding modes with target proteins (e.g., bacterial DNA gyrase) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess ligand-protein stability (RMSD <2 Å indicates strong binding) .

- QSAR Models: Corrogate electronic parameters (HOMO/LUMO, MEP) with antibacterial activity to design analogs .

Q. What experimental approaches validate tautomeric forms in solution vs. solid state?

Methodological Answer:

- VT-NMR: Monitor proton shifts between 25–100°C to detect tautomeric equilibria (e.g., pyrazole NH signals at δ ~14 ppm in DMSO-d₆) .

- XRD: Compare crystal structures with DFT-optimized geometries (RMSD <0.1 Å confirms dominant tautomer) .

- IR in Solvent Matrices: Low-temperature IR in Ar matrices isolates individual tautomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.